molecular formula C17H22N2O2S B11673909 Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- CAS No. 6071-68-7

Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-

Cat. No.: B11673909
CAS No.: 6071-68-7
M. Wt: 318.4 g/mol
InChI Key: IRHRWFMGWZOGDI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-(piperidine-1-sulfonyl)naphthalen-1-amine: is a chemical compound with the molecular formula C16H21N3O2S and a molecular weight of 319.43 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with a piperidine-1-sulfonyl group and a dimethylamine group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5-(piperidine-1-sulfonyl)naphthalen-1-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethyl-5-(piperidine-1-sulfonyl)naphthalen-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-(piperidine-1-sulfonyl)naphthalen-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • N,N-Dimethyl-5-(piperazin-1-ylsulfonyl)naphthalen-1-amine
  • N,N-Dimethyl-5-(morpholin-1-ylsulfonyl)naphthalen-1-amine
  • N,N-Dimethyl-5-(pyrrolidin-1-ylsulfonyl)naphthalen-1-amine

Comparison:

Biological Activity

Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various therapeutic contexts.

Structural Characteristics

Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- is characterized by a piperidine ring connected to a sulfonamide group, which is further linked to a dimethylamino-substituted naphthalene moiety. Its molecular formula is C17_{17}H20_{20}N2_2O2_2S, with an average molecular weight of approximately 318.44 g/mol. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, making it a candidate for pharmacological investigations.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the piperidine ring through cyclization reactions.
  • Sulfonylation of the naphthalene derivative to introduce the sulfonamide functionality.
  • Dimethylation to achieve the dimethylamino substitution.

Anticancer Properties

Research has indicated that Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives related to this compound demonstrate increased cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil. The compound's mechanism may involve the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests its potential as a modulator of neurotransmitter systems. Specifically, it may act as an inhibitor of serotonin reuptake and exhibit antidepressant-like effects through interaction with serotonin receptors . In vitro studies have demonstrated that related piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase, which are essential enzymes in neurodegenerative conditions like Alzheimer's disease .

Case Studies

  • Study on Anticancer Activity : A series of Mannich bases derived from similar structures were evaluated for their cytotoxicity against mouse renal carcinoma (Renca) and human T-lymphocyte (Jurkat) cell lines. Results showed that compounds with piperidine structures exhibited enhanced activity compared to traditional chemotherapeutics .
  • Neuropharmacological Evaluation : In another study assessing the antidepressant potential of nitrogen-containing heterocycles, Piperidine derivatives were found to have significant activity in inhibiting serotonin reuptake, suggesting their utility in treating mood disorders .

Comparative Analysis with Related Compounds

To understand the unique properties of Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
N-Methyl-N-[5-(dimethylamino)-1-naphthyl]sulfonamideC15_{15}H16_{16}N2_2O2_2SLacks piperidine ring
N-[5-(dimethylamino)-1-naphthyl]acetamideC14_{14}H15_{15}N2_2OContains acetamide instead of sulfonamide
N,N-Dimethyl-4-piperidoneC10_{10}H17_{17}NSimple piperidine derivative without aromatic substitution

The complexity of Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- allows for diverse interactions within biological systems, making it a compelling subject for drug design and biochemical research.

Properties

CAS No.

6071-68-7

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

N,N-dimethyl-5-piperidin-1-ylsulfonylnaphthalen-1-amine

InChI

InChI=1S/C17H22N2O2S/c1-18(2)16-10-6-9-15-14(16)8-7-11-17(15)22(20,21)19-12-4-3-5-13-19/h6-11H,3-5,12-13H2,1-2H3

InChI Key

IRHRWFMGWZOGDI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCCC3

Origin of Product

United States

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